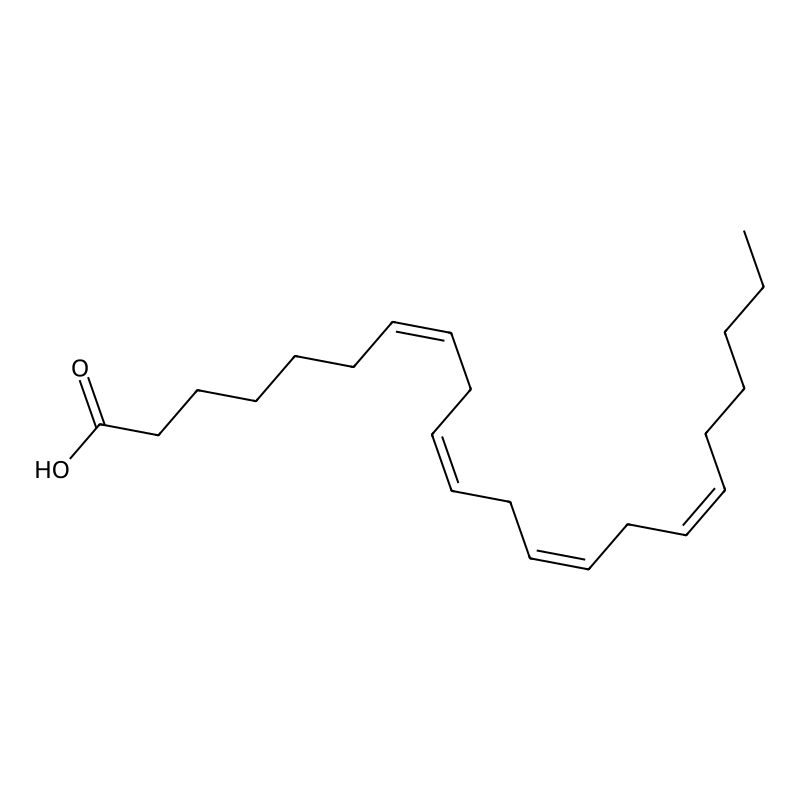

Adrenic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Adrenic Acid (AdA), a 22-carbon omega-6 polyunsaturated fatty acid (PUFA), is the direct elongation product of the more common Arachidonic Acid (ARA). While structurally similar to ARA, AdA is not a simple substitute; it has unique metabolic fates and is enriched in specific tissues like brain myelin and the adrenal gland. Its distinct biotransformation into dihomo-prostaglandins and dihomo-isoprostanes, as opposed to the classic eicosanoids derived from ARA, necessitates its specific use in studies targeting these unique pathways.

References

- [1] Song, W. L., et al. (2008). F2-dihomo-isoprostanes arise from free radical attack on adrenic acid. The Journal of biological chemistry, 283(20), 13547–13557.

- [4] Chen, Z., et al. (2024). Adrenic acid: A promising biomarker and therapeutic target (Review). Experimental and Therapeutic Medicine, 28(6), 468.

- [9] Oliw, E. H., & Sprecher, H. (2001). Adrenic acid metabolites as endogenous endothelium- and zona glomerulosa-derived hyperpolarizing factors. The Journal of biological chemistry, 276(42), 38588–38597.

- [11] Sinclair, A. J., et al. (2025). Update on Fatty Acids and the Brain. International Journal of Molecular Sciences, 26(1), 123.

Substituting Adrenic Acid (AdA) with its precursor, Arachidonic Acid (ARA), is unsuitable for specific research applications due to their divergent metabolic processing and biological roles. AdA and ARA are metabolized by cyclooxygenase (COX) enzymes into distinct families of signaling molecules (dihomo-prostaglandins from AdA vs. prostaglandins from ARA), which can have different, and sometimes opposing, physiological effects. For instance, the prostacyclin analog derived from AdA (dihomo-PGI2) is 100-times less potent in inhibiting platelet aggregation than the PGI2 derived from ARA. Furthermore, AdA is the specific precursor for F2-dihomo-isoprostanes, which are established biomarkers for oxidative damage in myelin-rich white matter, a role not served by ARA-derived isoprostanes. Therefore, studies focused on white matter injury, specific eicosanoid pathways, or vascular function require the direct use of AdA to ensure metabolically correct and reproducible outcomes.

References

- [1] Song, W. L., et al. (2008). F2-dihomo-isoprostanes arise from free radical attack on adrenic acid. The Journal of biological chemistry, 283(20), 13547–13557.

- [3] Morrow, J. D., & Roberts, L. J. (2002). The isoprostanes: unique products of lipid peroxidation. Progress in lipid research, 41(4), 341–375.

- [8] Campbell, W. B., et al. (1985). Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells. Biochimica et biophysica acta, 837(1), 67–76.

Selective Precursor for Myelin Oxidative Stress Biomarkers

Adrenic Acid is the direct precursor for F2-dihomo-isoprostanes (F2-dihomo-IsoPs), critical biomarkers for oxidative damage to myelin. In ex vivo oxidations of human brain phospholipids, the ratio of these AdA-derived markers to neuron-specific markers (F4-Neuroprostanes) was approximately 10-fold greater in myelin than in gray matter phospholipids. This demonstrates a tissue-specific enrichment that makes AdA essential for studying white matter injury, as its metabolites provide a more selective signal compared to the F2-isoprostanes generated from the more ubiquitous Arachidonic Acid.

| Evidence Dimension | Biomarker Selectivity (Ratio of F2-dihomo-IsoPs to F4-NeuroPs) |

| Target Compound Data | Adrenic Acid-derived phospholipids yield a ~10-fold greater ratio in myelin |

| Comparator Or Baseline | Gray matter-derived phospholipids (containing ARA and DHA) |

| Quantified Difference | ~10-fold higher selectivity for myelin |

| Conditions | Ex vivo oxidation of phospholipids from human cerebral white matter, gray matter, and myelin. |

For researchers needing to specifically quantify oxidative damage in myelin, using Adrenic Acid as a substrate or standard is necessary for assay development and validation.

Differential Substrate Efficiency for Cyclooxygenase-2 (COX-2)

Adrenic Acid is a more efficient substrate for the inducible COX-2 enzyme compared to other common PUFAs. In enzymatic assays, COX-2 oxygenates Adrenic Acid at 57% of the rate of its primary substrate, Arachidonic Acid (ARA). In contrast, Eicosapentaenoic Acid (EPA), a common omega-3 PUFA, is a poorer substrate, being oxygenated by COX-2 at only about 45% the rate of ARA. This positions Adrenic Acid as a key substrate for investigating COX-2-mediated signaling distinct from the canonical ARA pathway, particularly in inflammatory or pathological models where COX-2 is upregulated.

| Evidence Dimension | Relative Rate of Oxygenation by COX-2 |

| Target Compound Data | 57% (relative to Arachidonic Acid at 100%) |

| Comparator Or Baseline | Eicosapentaenoic Acid (EPA) at ~45%; Arachidonic Acid (ARA) at 100% |

| Quantified Difference | Adrenic Acid is processed ~27% more efficiently by COX-2 than EPA. |

| Conditions | In vitro enzymatic assay with purified COX-2. |

This makes Adrenic Acid the correct choice over EPA for studies aiming to characterize the full range of potential substrates and metabolic products of COX-2 in inflammatory settings.

Distinct Phospholipid Incorporation and Mobilization Pathways

Adrenic Acid (AdA) exhibits unique behavior in its incorporation into and release from cellular membranes compared to Arachidonic Acid (ARA). In RAW 264.7 macrophages, AdA shows a preference for incorporation into phospholipids containing stearic acid at the sn-1 position, a preference not observed for ARA. Following zymosan stimulation, AdA is liberated exclusively from phosphatidylcholine species, whereas ARA is released from a broader range of phospholipids, including both phosphatidylcholine and phosphatidylinositol. This differential handling provides a mechanism for distinct regulation and suggests non-redundant biological roles.

| Evidence Dimension | Source of Mobilized Fatty Acid |

| Target Compound Data | Released exclusively from phosphatidylcholine species |

| Comparator Or Baseline | Arachidonic Acid (released from both phosphatidylcholine and phosphatidylinositol species) |

| Quantified Difference | Qualitatively different phospholipid sources for mobilization |

| Conditions | Zymosan-stimulated RAW 264.7 macrophage-like cells. |

For researchers studying lipid signaling and membrane remodeling, using Adrenic Acid is essential to probe specific pathways that would be obscured or confounded by the broader mobilization profile of Arachidonic Acid.

Development of Assays for White Matter Oxidative Injury

Based on its selective conversion to F2-dihomo-isoprostanes in myelin, Adrenic Acid is the required substrate and analytical standard for creating and validating assays to measure oxidative stress specifically in white matter, relevant to conditions like multiple sclerosis and Alzheimer's disease.

Investigating Non-Canonical COX-2 Eicosanoid Pathways

Given its higher efficiency as a COX-2 substrate compared to omega-3 PUFAs like EPA, Adrenic Acid is the appropriate tool to explore the production and function of dihomo-prostaglandins in inflammatory cells and tissues where COX-2 is highly expressed.

Probing Specific Phospholipid Remodeling and Signaling in Macrophages

The exclusive mobilization of Adrenic Acid from phosphatidylcholine pools makes it a precise tool for dissecting specific phospholipase activities and downstream signaling events in immune cells, a level of specificity not achievable with the more promiscuously released Arachidonic Acid.

References

- [1] Song, W. L., et al. (2008). F2-dihomo-isoprostanes arise from free radical attack on adrenic acid. The Journal of biological chemistry, 283(20), 13547–13557.

- [2] Mesaros, C., et al. (2012). Phospholipid sources for adrenic acid mobilization in RAW 264.7 macrophages. Comparison with arachidonic acid. Biochimica et biophysica acta, 1821(11), 1386–1393.

- [6] Kalgutkar, A. S., et al. (2000). Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2. Archives of biochemistry and biophysics, 377(2), 320–332.

- [8] Campbell, W. B., et al. (1985). Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells. Biochimica et biophysica acta, 837(1), 67–76.

- [10] Galano, J. M., et al. (2023). F4-neuroprostanes and F2-dihomo-isoprostanes: biomarkers and bioactive oxylipins. OCL, 30, 14.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Use Classification

Dates

Explore Compound Types